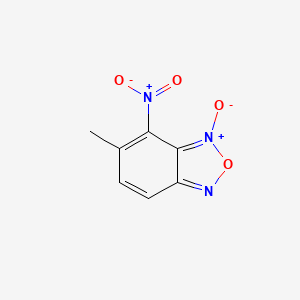

Benzofurazan, 5-methyl-4-nitro-, 3-oxide

Description

Contextualization within Benzofurazan (B1196253) N-Oxide Class

Benzofurazan N-oxides, more commonly referred to as benzofuroxans, are a well-established class of heterocyclic compounds. researchgate.net They are 10π-electron aromatic systems that possess a notable electrophilic character. researchgate.net This reactivity makes them valuable intermediates in the synthesis of other complex heterocyclic structures, such as quinoxaline-di-N-oxides. aub.edu.lb The furoxan ring itself is known for its unique chemical properties, including the ability to undergo ring cleavage when treated with nucleophiles or electrophiles. researchgate.net

The specific compound, 5-methyl-4-nitrobenzofurazan 3-oxide, is a derivative where the core benzofuroxan (B160326) structure is functionalized. The methyl group at position 5 is an electron-donating group, while the nitro group at position 4 is a strong electron-withdrawing group. This push-pull electronic arrangement significantly modulates the reactivity of the aromatic ring and the furoxan moiety. Benzofurazan derivatives are recognized for their potential in medicinal chemistry, often due to their ability to act as nitric oxide (NO) donors under physiological conditions. researchgate.net

Below is a data table summarizing the key properties of the compound.

| Property | Value |

| IUPAC Name | 5-methyl-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium |

| Molecular Formula | C₇H₅N₃O₄ |

| Molecular Weight | 195.13 g/mol |

| CAS Number | 18378-12-6 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Data sourced from PubChem. nih.gov

Historical Perspectives on Benzofuroxan Chemistry and Structural Elucidation

The history of the parent furoxan ring system is a compelling story of structural chemistry that spanned nearly a century. The first synthesis of a furoxan derivative, dibromofuroxan, was achieved by Kekulé in 1857, even before he proposed the cyclic structure of benzene (B151609). rsc.org However, Kekulé and other chemists of the era proposed incorrect structures for this new class of compounds. rsc.org

The controversy over the true structure of furoxans persisted for decades. The correct bicyclic N-oxide structure was first suggested by Wieland in 1903, though he later considered other possibilities. rsc.org The primary reasons for this long-standing confusion were the limited spectroscopic techniques available at the time and theoretical disagreements among chemists about the existence of certain isomers. rsc.org It was not until the 1960s that the definitive structure of the furoxan ring was confirmed through the application of modern analytical methods, specifically NMR spectroscopy and X-ray crystallography. rsc.org This foundational work on the parent ring system paved the way for a deeper understanding of its fused derivatives, the benzofuroxans.

Scope and Significance of Academic Inquiry into Substituted Benzofurazan N-Oxides

Academic research into substituted benzofurazan N-oxides is driven by their versatile chemical reactivity and broad spectrum of biological activities. researchgate.net These compounds serve as precursors for a variety of other heterocyclic systems. For instance, benzofurazan oxides react with compounds like primary nitroalkanes to yield 1-hydroxybenzimidazole (B8796915) 3-oxides. rsc.org Their electrophilic nature allows them to participate in nucleophilic substitution reactions, making them useful building blocks in organic synthesis. evitachem.com

The significance of this class of compounds is particularly pronounced in medicinal chemistry. Benzofuroxan derivatives have been extensively investigated for a wide range of pharmacological properties, including antibacterial, antifungal, antiparasitic, cytotoxic, and immunosuppressive activities. researchgate.net Much of this bioactivity is linked to their capacity to release nitric oxide, a key signaling molecule in many physiological processes. researchgate.net The substituents on the benzene ring play a crucial role in tuning these biological effects. For example, researchers have synthesized various derivatives to explore their potential as antitumor agents and antitubercular drugs. nih.govnewtbdrugs.org The ability to systematically modify the structure of the benzofuroxan core allows for the development of compounds with tailored therapeutic properties, ensuring that this heterocyclic system remains an active and significant area of academic inquiry. chemimpex.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

3702-89-4 |

|---|---|

Molecular Formula |

C7H5N3O4 |

Molecular Weight |

195.13 g/mol |

IUPAC Name |

5-methyl-4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |

InChI |

InChI=1S/C7H5N3O4/c1-4-2-3-5-7(6(4)9(11)12)10(13)14-8-5/h2-3H,1H3 |

InChI Key |

FJRSZBYLNYRVFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=[N+](ON=C2C=C1)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Benzofurazan, 5 Methyl 4 Nitro , 3 Oxide Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzofurazan (B1196253) Scaffold

The presence of the nitro group and the inherent electronic structure of the benzofurazan ring system render it highly susceptible to nucleophilic attack. The 10π-electron structure of benzofurazans (also known as benzofuroxans) confers significant electrophilic properties. nih.gov This electrophilicity is dramatically enhanced when multiple nitro groups are present, leading to compounds described as "superelectrophiles". nih.govarabjchem.org

Kinetic Studies of Nucleophilic Attack and Electrophilicity Quantification

Kinetic studies are crucial for quantifying the electrophilic nature of benzofurazan analogs. The reactivity of these compounds is often evaluated using Mayr's equation, log k (20°C) = sN(E + N), which correlates second-order rate constants (k) with the nucleophile-specific parameter (N), the nucleophile sensitivity parameter (sN), and the electrophilicity parameter (E) of the substrate. researchgate.netresearchgate.net

Kinetic measurements for the reactions of 7-substituted-4-nitrobenzofurazans with various nucleophiles, such as secondary cyclic amines (pyrrolidine, piperidine, morpholine) and phenoxide anions, have allowed for the precise determination of their electrophilicity parameters. researchgate.netresearchgate.netafricaresearchconnects.com For instance, studies on 7-chloro-4-nitrobenzofurazan and 7-methoxy-4-nitrobenzofurazan have successfully quantified the electrophilicity at the C-5 position. researchgate.netafricaresearchconnects.com This approach not only allows for the ranking of these compounds on a comprehensive electrophilicity scale but also accurately predicts rate constants for their reactions with other nucleophiles. researchgate.net

Table 1: Electrophilicity Parameters (E) for 7-Substituted-4-Nitrobenzofurazan Analogs

| Compound | Substituent (L) at C-7 | Electrophilicity Parameter (E) | Reference |

|---|---|---|---|

| 7-Chloro-4-nitrobenzofurazan | -Cl | -11.78 | researchgate.net |

| 7-Phenoxy-4-nitrobenzofurazan | -OC6H5 | -10.74 | researchgate.net |

| 7-Methoxy-4-nitrobenzofurazan | -OCH3 | -9.72 | researchgate.net |

| 7-Imidazolium-4-nitrobenzofurazan | -Im+ | -8.83 | researchgate.net |

Formation and Characterization of Meisenheimer and Wheland Intermediates

The classical mechanism for SNAr reactions involves a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or σ-adduct). wikipedia.orgnih.gov The high electrophilicity of nitro-substituted benzofurazans and benzofuroxans makes them excellent substrates for forming stable, characterizable Meisenheimer intermediates.

Particularly, 4,6-dinitrobenzofuroxan (DNBF) is a potent superelectrophile known to react with a wide range of charged and neutral nucleophiles to form stable Meisenheimer complexes. nih.govarabjchem.org These intermediates have been successfully isolated and characterized. researchgate.net For example, the reaction of DNBF with various heterocyclic amines and aniline (B41778) derivatives leads to the formation of thermodynamically stable anionic σ-adducts. arabjchem.orgresearchgate.net In some cases, where an electron-rich arene is used as the nucleophile, a zwitterionic Meisenheimer-Wheland complex can be formed and characterized by NMR spectroscopy. wikipedia.org The exceptional stability of DNBF adducts, which can be 10 orders of magnitude greater than those of 1,3,5-trinitrobenzene, underscores the profound electron deficiency of the dinitrobenzofuroxan system. arabjchem.orgacs.org

Substituent Effects on SNAr Reactivity

The nature and position of substituents on the benzofurazan ring have a pronounced effect on the rate and regioselectivity of SNAr reactions. nih.gov Electron-withdrawing groups, especially at positions ortho and para to the site of nucleophilic attack, significantly increase the reaction rate by stabilizing the negative charge in the Meisenheimer intermediate. nih.govnih.gov

Quantitative structure-reactivity relationships have been established for 7-substituted-4-nitrobenzofurazans. Studies have shown a linear correlation between the electrophilicity parameters (E) of these compounds and the Hammett substituent constants (σ) of the group at the C-7 position. researchgate.net This demonstrates that more electron-withdrawing substituents at C-7 enhance the electrophilicity at the C-5 reaction site. researchgate.net Conversely, electron-donating groups decrease the electrophilic character and slow down the rate of nucleophilic attack. youtube.com For example, the rate of anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole increases as the aniline substituent changes from an electron-withdrawing to an electron-donating group. nih.gov

Rearrangement Reactions

In addition to substitution reactions, the benzofuroxan (B160326) scaffold is prone to characteristic rearrangement reactions, which are often in competition with each other.

The Boulton-Katritzky Rearrangement: Mechanistic Investigations and Computational Studies

A signature reaction of substituted benzofuroxans is the Boulton-Katritzky rearrangement (BKR), a type of monocyclic rearrangement. nih.gov The rearrangement of 4-nitrobenzofuroxan serves as a prototype for this class of reactions. nih.govrsc.org For the specific analog, 5-methyl-4-nitrobenzofuroxan, a molecular rearrangement to 7-methyl-4-nitrobenzofuroxan has been studied both experimentally and theoretically. acs.org

Mechanistic investigations, supported by detailed ab initio and density functional theory (DFT) calculations, have shed light on the BKR pathway. acs.orgacs.org For 4-nitrobenzofuroxan, computational studies at various levels of theory consistently indicate a one-step mechanism, refuting earlier proposals of a tricyclic intermediate. acs.org These studies highlight the critical importance of accounting for electron correlation effects to accurately model the geometries and relative energies of the species involved. acs.org

The direction of the BKR is highly dependent on the nature and position of substituents on the carbocyclic ring. nih.gov For instance, while many benzofuroxans rearrange to form a less sterically hindered isomer, exceptions exist. 7-Anilino-4-nitrobenzofuroxan undergoes a "retro-Boulton–Katritzky rearrangement" upon heating to yield the more sterically hindered 5-anilino-4-nitrobenzofuroxan, a phenomenon attributed to hydrogen-bonding effects. rsc.org In some cases, the BKR can occur within a pre-formed σ-adduct, as evidenced by ¹⁵N NMR studies on the adduct of 4-nitrobenzofuroxan with sulfite (B76179) ions. rsc.org

Table 2: Computational Findings on the Boulton-Katritzky Rearrangement of 4-Nitrobenzofuroxan

| Computational Method | Key Finding | Reference |

|---|---|---|

| RHF, MP2, B3-LYP, CCSD(T) | Indicates a one-step reaction mechanism. | acs.org |

| Ab initio and DFT | A tricyclic intermediate was not found, consistent with experimental results. | acs.org |

| Variational transition-state theory | Used to calculate rate constants for the rearrangement of 5-methyl-4-nitrobenzofuroxan. | acs.org |

N-1/N-3-Oxide Tautomerism and Its Impact on Reactivity

Asymmetrically substituted benzofuroxans exist as a rapidly equilibrating mixture of two valence tautomers: the N-1-oxide and the N-3-oxide. proquest.comsemanticscholar.org This tautomerism proceeds through a ring-opening mechanism to form a transient 1,2-dinitrosoarene intermediate. nih.gov The position of this equilibrium can significantly influence the compound's reactivity and can compete with other reaction pathways, such as the Boulton-Katritzky rearrangement. nih.govrsc.org

In the reaction of 7-chloro-4,6-dinitrobenzofuroxan with aminothiazoles, the formation of two unexpected isomeric products was explained by considering the N-1/N-3-oxide tautomerism. nih.govresearchgate.net DFT calculations have been employed to determine the relative stability of the tautomers. researchgate.net These studies indicate that the N-1-oxide tautomer is generally more stable, with a calculated energy advantage of nearly 4 kcal/mol over the N-3-oxide form. researchgate.net The solvent can also influence the tautomeric ratio. semanticscholar.org This dynamic equilibrium complicates the structural assignment of reaction products and must be considered when elucidating reaction mechanisms involving asymmetrically substituted benzofuroxans. proquest.com

Other Intramolecular Rearrangements

Intramolecular rearrangements are a notable feature of benzofurazan N-oxide chemistry. One of the most significant of these is the Boulton–Katritzky rearrangement. This rearrangement is particularly relevant for asymmetrically substituted benzofurazan N-oxides and involves the formal transposition of a substituent from one position to another via a ring-opened intermediate.

For analogs such as 7-anilino-4-nitrobenzofuroxan, a retro-Boulton–Katritzky rearrangement has been observed upon heating, leading to the sterically more hindered 5-anilino-4-nitrobenzofuroxan. This particular rearrangement is thought to be influenced by hydrogen bonding. researchgate.net The equilibrium between different isomers, such as 7-dimethylamino-4-nitro- and 4-dimethylamino-7-nitro-benzofuroxan, can be slow enough to be observed by NMR spectroscopy. researchgate.net

While specific studies on the Boulton–Katritzky rearrangement of Benzofurazan, 5-methyl-4-nitro-, 3-oxide are not extensively documented, the principles governing these rearrangements in other 4-nitrobenzofurazan N-oxides provide a framework for predicting its potential behavior. The position of the methyl group at the 5-position would influence the electronics and sterics of the rearrangement, potentially favoring one isomeric form over another.

Table 1: Examples of Boulton–Katritzky Rearrangements in 4-Nitrobenzofurazan N-Oxide Analogs

| Starting Material | Rearrangement Product | Conditions | Reference |

| 7-Anilino-4-nitrobenzofuroxan | 5-Anilino-4-nitrobenzofuroxan | Heating | researchgate.net |

| 7-Dimethylamino-4-nitrobenzofuroxan | 4-Dimethylamino-7-nitrobenzofuroxan | Equilibrium in solution | researchgate.net |

Electron Transfer Mechanisms in Reactions of Benzofurazan N-Oxides

Electron transfer processes are fundamental to understanding the reactivity of many nitroaromatic compounds, including benzofurazan N-oxides. The potent electron-withdrawing nature of the nitro group and the benzofurazan N-oxide system facilitates single-electron transfer (SET) from suitable electron donors.

While direct studies on the electron transfer mechanisms involving this compound are limited, the broader class of nitroaromatic compounds provides valuable insights. Reactions of heteroatom-centered anions, acting as super-electron-donors (SEDs), can initiate radical reactions through a SET process. rsc.org For instance, the reaction of certain heteroatom anions with iodo-substituted aromatic compounds proceeds via the transfer of a single electron to generate radical intermediates. rsc.org

In the context of benzofurazan N-oxides, such SET mechanisms could be initiated by nucleophiles with low oxidation potentials. The resulting radical anion of the benzofurazan N-oxide would be a key intermediate, leading to a variety of subsequent reactions, including substitution and fragmentation pathways. The formation of charge-transfer complexes has also been proposed as a mechanistic rationale in the reactions of benzofurazan N-oxide with certain nucleophiles.

C-C Coupling Reactions with Weak Carbon Nucleophiles

The electrophilic character of the benzofurazan N-oxide ring system, enhanced by the nitro group, allows for C-C coupling reactions with various carbon nucleophiles. While strong carbanions readily react, the system is also susceptible to attack by weaker carbon nucleophiles, such as enamines and enolates.

The reaction of benzofurazan oxides with enamines is a well-established method for the synthesis of quinoxaline (B1680401) 1,4-dioxides. rsc.org This reaction proceeds through the nucleophilic attack of the enamine β-carbon onto the benzofurazan ring, followed by a series of rearrangements and cyclization. Similarly, benzofuran-3(2H)-ones, which can be considered as enolate precursors, react with benzofurazan oxides to furnish 3-(o-hydroxyaryl)quinoxaline 1-oxides. researchgate.net

More recent studies have explored the C-C coupling of chloro-nitrobenzofurazan derivatives with electron-rich aromatic compounds like 1,3-diaminobenzenes, which act as weak carbon nucleophiles. These reactions occur regioselectively to yield highly conjugated systems. This reactivity highlights the potential for this compound to undergo similar C-C bond-forming reactions with a variety of weak carbon nucleophiles.

Table 2: C-C Coupling Reactions of Benzofurazan N-Oxide Analogs with Weak Carbon Nucleophiles

| Benzofurazan N-Oxide Analog | Weak Carbon Nucleophile | Product Type | Reference |

| Benzofurazan 1-oxide | 1-Morpholinocyclohexene (enamine) | Quinoxaline 1,4-dioxide | rsc.org |

| Benzofurazan oxides | Benzofuran-3(2H)-ones | 3-(o-Hydroxyaryl)quinoxaline 1-oxides | researchgate.net |

| Chloro-nitrobenzofurazans | 1,3-Dialkylaminobenzenes | C-C coupled conjugated systems |

Ring-Opening Reactions and Subsequent Transformations

The furoxan ring of benzofurazan N-oxides is susceptible to nucleophilic attack, leading to ring-opening and subsequent transformations. These reactions often provide access to other heterocyclic systems.

A classic example is the reaction of benzofurazan N-oxide with secondary aliphatic amines. At low temperatures, nucleophilic attack occurs on the hetero-ring, leading to the formation of N,N-dialkyl-N'-(o-nitrophenyl)hydrazines. rsc.org This transformation involves the cleavage of the N-O bond of the furoxan ring.

Benzofurazan N-oxides can also react with nitroalkanes to yield 1-hydroxybenzimidazole (B8796915) 3-oxides or 2,2-dialkyl-2H-benzimidazole 1,3-dioxides, depending on whether a primary or secondary nitroalkane is used. nih.gov These reactions proceed through a complex mechanism involving initial nucleophilic attack and subsequent cyclization.

Table 3: Ring-Opening Reactions of Benzofurazan N-Oxides

| Nucleophile | Product Type | Reference |

| Secondary aliphatic amines | N,N-Dialkyl-N'-(o-nitrophenyl)hydrazines | rsc.org |

| Primary nitroalkanes | 1-Hydroxybenzimidazole 3-oxides | nih.gov |

| Secondary nitroalkanes | 2,2-Dialkyl-2H-benzimidazole 1,3-dioxides | nih.gov |

Computational and Theoretical Chemistry of Benzofurazan, 5 Methyl 4 Nitro , 3 Oxide

Quantum Chemical Calculations (DFT, Ab Initio, Coupled-Cluster)

Quantum chemical calculations are fundamental in elucidating the molecular properties of compounds like 5-methyl-4-nitrobenzofurazan-3-oxide. Density Functional Theory (DFT) is a commonly employed method for these systems, often utilizing functionals such as B3LYP.

Theoretical geometry optimization of benzofurazan (B1196253) derivatives reveals important structural characteristics. For the closely related compound, 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations have shown that the benzofuroxan (B160326) fragment is planar. nih.govmdpi.com However, a significant deviation is observed for the nitro group, which is twisted out of the plane of the molecule by approximately -84° to -93°. nih.govmdpi.com This out-of-plane rotation is attributed to the steric hindrance imposed by the adjacent substituents on the benzene (B151609) ring. nih.govmdpi.com In the case of 5-methyl-4-nitrobenzofurazan-3-oxide, a similar significant torsional angle between the nitro group and the aromatic ring is expected due to the steric influence of the neighboring methyl group.

The electronic structure of nitrobenzofurazan derivatives is characterized by the strong electron-withdrawing nature of both the nitro group and the furoxan ring. nih.gov This leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is a key factor in their reactivity. The HOMO-LUMO gap is an important parameter derived from these calculations, providing insights into the chemical reactivity and stability of the molecule. For a series of nitrobenzofurazan-sulfide derivatives, the calculated energy gaps ranged from 3.255 to 3.354 eV. nih.gov

Table 1: Representative Calculated Electronic Properties of Nitrobenzofurazan Derivatives (Note: Data is illustrative and based on studies of similar compounds)

| Property | Typical Calculated Value Range |

|---|---|

| HOMO Energy | -6.3 to -6.6 eV |

| LUMO Energy | -3.0 to -3.3 eV |

| HOMO-LUMO Gap | 3.2 to 3.4 eV |

| Dipole Moment | 4 to 6 D |

Computational studies on the reactivity of nitrobenzofurazans often involve the characterization of transition states for reactions such as nucleophilic aromatic substitution (SNAr). For the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines, DFT calculations have been used to model the reaction pathway, identifying intermediates and transition states. nih.gov These calculations help in understanding the regioselectivity of such reactions, where the nucleophile preferentially attacks a specific carbon atom. The strong electron-withdrawing effect of the furoxan ring plays a crucial role in stabilizing the intermediates formed during these reactions. nih.gov

For molecules with significant electron delocalization and multiple heteroatoms, like nitrobenzofurazans, electron correlation effects can be important for accurate predictions of energies and geometries. While DFT methods like B3LYP include a degree of electron correlation, more advanced methods like Coupled-Cluster (CC) theory or multi-reference methods (like CASSCF/CASPT2) can provide more accurate results, especially for excited states. For nitrobenzene, which is a strongly correlated system, CASPT2//CASSCF level of theory has been used to accurately calculate vertical excitation energies. acs.org Similar considerations for electron correlation are relevant for obtaining highly accurate energetic data for 5-methyl-4-nitrobenzofurazan-3-oxide.

Analysis of Aromaticity and Its Perturbation by Fused Rings and Substituents

The aromaticity of the carbocyclic ring in benzofuroxan derivatives is a subject of considerable interest. Computational analyses, such as the Bird aromaticity index (IA), suggest that the benzofuroxan ring has a relatively low aromatic character. nih.govmdpi.com The fusion of the furoxan ring appears to disrupt the delocalization of π-electrons in the benzene ring. nih.govmdpi.com This is supported by the calculated C-C bond lengths in the carbocyclic ring of 4,6-dichloro-5-nitrobenzofuroxan, which show a greater degree of bond length alternation compared to typical aromatic systems. nih.gov The introduction of substituents, such as the methyl and nitro groups in 5-methyl-4-nitrobenzofurazan-3-oxide, further perturbs the aromaticity of the system. The electron-withdrawing nitro group, in particular, can significantly influence the π-electron distribution. researchgate.net

Electrophilicity Scales and Reactivity Descriptors

Nitrobenzofurazan derivatives are known to be highly electrophilic. semanticscholar.orgacs.org Computational chemistry provides tools to quantify this electrophilicity through various reactivity descriptors. The global electrophilicity index (ω), as defined by Parr, is a widely used descriptor calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn derived from the HOMO and LUMO energies. semanticscholar.orgacs.orgresearchgate.net

Equation for Global Electrophilicity Index (ω): ω = μ² / (2η) where: μ ≈ (EHOMO + ELUMO) / 2 η ≈ (ELUMO - EHOMO) / 2

A higher value of ω indicates a greater electrophilic character. Studies on various 7-substituted-4-nitrobenzofurazans have shown a good correlation between the computationally derived ω values and experimentally determined electrophilicity parameters. researchgate.net These descriptors are valuable in predicting the reactivity of these compounds towards nucleophiles. For instance, a molecule with high electrophilicity is considered a strong electrophile. nih.gov

Table 2: Calculated Reactivity Descriptors for Representative Nitrobenzofurazan Derivatives (Note: Data is illustrative and based on studies of similar compounds)

| Compound Class | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Chloro-nitrobenzofurazans | ~ -4.8 | ~ 1.6 | ~ 7.2 |

Thermochemical Studies of Benzofurazan N-Oxides and Related Compounds

The thermochemical properties of benzofurazan N-oxides and their derivatives are of significant interest due to their relevance in the field of energetic materials. The introduction of an N-oxide group into a heterocyclic aromatic framework can enhance energy density and improve the oxygen balance of these compounds. The N→O bond, with its coordination double bond characteristics, can also stabilize the molecule by eliminating electron repulsion of nitrogen within the N-heterocyclic system and promoting σ–π orbital separation. mdpi.com

Research Findings on Related Compounds

Thermochemical studies on analogous heterocyclic systems reveal the enthalpic contributions of methyl and nitro groups. For instance, in the benzoxazolinone core, the insertion of a methyl or a nitro group is found to be enthalpically favorable. nih.gov An experimental and computational study on 2-benzoxazolinone (B145934) derivatives determined the following enthalpic increments:

2-benzoxazolinone → 3-methyl-2-benzoxazolinone: -16.8 ± 2.7 kJ·mol⁻¹

2-benzoxazolinone → 6-nitro-2-benzoxazolinone: -10.9 ± 3.6 kJ·mol⁻¹ nih.gov

These findings suggest that the presence of methyl and nitro groups generally contributes to the thermodynamic stability of the heterocyclic system. However, in a separate study involving 2,1,3-benzothiadiazole, benzofurazan, and benzofurazan-1-oxide, the substitution of a hydrogen atom with a nitro group was found to be enthalpically unfavorable, indicating that the position of the nitro group relative to the N-heteroatom can significantly impact this effect. nih.gov

For the simpler, non-nitrated analogue, Benzofurazan, 5-methyl-, 1-oxide , experimental thermochemical data is available and provides a baseline for understanding the energetic properties of the methyl-substituted benzofurazan N-oxide skeleton.

| Property | Value (kJ/mol) |

|---|---|

| Standard Molar Enthalpy of Combustion (solid) | -3787.30 ± 1.50 |

| Standard Molar Enthalpy of Formation (solid) | 175.20 ± 1.80 |

| Standard Molar Enthalpy of Formation (gas) | 267.40 ± 2.20 |

| Standard Molar Enthalpy of Sublimation | 92.20 ± 1.20 |

Data sourced from NIST WebBook and Cheméo. chemeo.comnist.gov

Another relevant compound for comparison is Furazan (B8792606), methylnitro-, 2-oxide (also known as 3-Methyl-4-nitrofuroxan). While this is not a benzofurazan derivative, it contains the core furazan N-oxide ring with both methyl and nitro substituents, making its thermochemical data particularly insightful.

| Property | Value (kJ/mol) |

|---|---|

| Standard Molar Enthalpy of Combustion (solid) | -1710 ± 0.8 |

| Standard Molar Enthalpy of Formation (solid) | 101 ± 0.8 |

Data sourced from the NIST WebBook. nist.gov

Computational studies on various nitro-substituted heterocyclic compounds, such as nitroimidazoles and nitro-substituted thymines, consistently utilize methods like Density Functional Theory (DFT) to calculate heats of formation (HOF) and bond dissociation energies (BDE) to assess thermal stability. researchgate.netnih.gov For nitro-substituted aromatic compounds, the C-NO₂ bond dissociation energy is often the initial step in thermal decomposition. researchgate.net The N-O bond dissociation energy in N-oxides is also a critical parameter, with calculated values for N,N,O-trisubstituted hydroxylamines being 5–15 kcal/mol higher than the generic N-O BDE of 48 kcal/mol. wayne.edunih.gov

The thermal decomposition of related energetic materials often involves the initial cleavage of the weakest bond, which in many nitroaromatic compounds is the C-NO₂ bond. For benzofurazan-based energetic materials, decomposition can also be initiated by the breakdown of the furazan ring. For instance, the thermal decomposition of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is understood to proceed through a furazan reaction network, initiated by the condensation of adjacent amino and nitro groups. nih.gov

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "Benzofurazan, 5-methyl-4-nitro-, 3-oxide" in solution. It provides detailed information about the chemical environment of each nucleus, enabling the differentiation of isomers and the study of dynamic processes.

Substituted benzofuroxans, including the 5-methyl-4-nitro derivative, are known to exist as a mixture of two rapidly equilibrating tautomers: the N-1 oxide and the N-3 oxide. nih.gov This tautomerism is a significant feature of the benzofuroxan (B160326) system. nih.gov The relative populations of these tautomers can be influenced by the nature and position of substituents on the benzene (B151609) ring, as well as by the solvent and temperature.

The assignment of these tautomeric forms can be challenging due to their rapid interconversion at room temperature, which often results in a single set of averaged signals in the NMR spectrum. nih.gov However, by employing low-temperature NMR studies, it is often possible to slow down the exchange rate sufficiently to observe separate signals for each tautomer.

A common strategy to unequivocally confirm the presence of this tautomerism involves the chemical conversion of the furoxan ring to a furazan (B8792606). nih.gov The reduction of the N-oxide functionality, for instance with a phosphine (B1218219) reagent, from either the N-1 or N-3 oxide tautomer leads to the formation of a single benzofurazan (B1196253) product. nih.gov The observation of a single product from a reaction starting with what is presumed to be a mixture of tautomers provides strong evidence for the existence of the initial tautomeric equilibrium. nih.gov

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for N-1 and N-3 Oxide Tautomers of 5-methyl-4-nitrobenzofuroxan in a Non-polar Solvent at Low Temperature.

| Proton | N-1 Oxide Tautomer (Predicted) | N-3 Oxide Tautomer (Predicted) |

| H-6 | 7.85 | 7.95 |

| H-7 | 8.50 | 8.40 |

| CH₃ | 2.60 | 2.65 |

Note: This table is illustrative and based on general principles of substituent effects in aromatic systems. Actual experimental values may vary.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of the N-1/N-3 oxide tautomeric exchange. By acquiring NMR spectra over a range of temperatures, it is possible to observe changes in the lineshapes of the signals corresponding to the protons of the two tautomers.

At low temperatures, where the exchange is slow on the NMR timescale, sharp, distinct signals for each tautomer are observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature, the two separate signals merge into a single broad peak. Further increases in temperature lead to the sharpening of this averaged signal as the exchange becomes very rapid.

By analyzing the lineshapes at different temperatures, it is possible to calculate the rate constants for the exchange process and subsequently determine the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). This information provides valuable insights into the mechanistic pathway of the tautomeric interconversion.

X-ray Crystallography

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering an unambiguous determination of the molecular structure.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of "this compound". This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. For benzofuroxan derivatives, crystallographic studies can definitively identify which tautomer (N-1 or N-3 oxide) is present in the crystalline state.

The solid-state structure provides critical information on the planarity of the benzofuroxan ring system and the orientation of the nitro and methyl substituents. The torsional angle of the nitro group relative to the aromatic ring is of particular interest, as it can be influenced by steric interactions with adjacent substituents and by packing forces within the crystal lattice. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for substituted benzofuroxans. mdpi.com Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability.

Studies on related compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the choice of crystallization solvent can lead to the formation of different polymorphs. mdpi.com It is therefore plausible that "this compound" may also exhibit polymorphism. The investigation of polymorphism is crucial as the solid-state structure can influence the chemical reactivity and biological activity of a compound. X-ray crystallography is the primary tool for identifying and characterizing different polymorphic forms.

Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of "this compound" and for identifying products and intermediates formed during its reactions.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For benzofuroxan derivatives, characteristic fragmentation pathways often involve the loss of nitro (NO₂) and nitroso (NO) groups, as well as cleavage of the furoxan ring.

In the context of mechanistic studies, mass spectrometry can be used to detect and identify transient intermediates in a reaction mixture. Techniques such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS) are particularly useful for observing charged intermediates, such as Meisenheimer complexes, which are often formed during nucleophilic aromatic substitution reactions involving highly electrophilic benzofuroxan systems.

Table 2: Predicted Key Mass Spectrometric Fragments for "this compound".

| m/z (Predicted) | Ion Formula | Description |

| 195 | [C₇H₅N₃O₄]⁺ | Molecular Ion (M⁺) |

| 179 | [C₇H₅N₃O₃]⁺ | [M - O]⁺ |

| 165 | [C₇H₅N₂O₃]⁺ | [M - NO]⁺ |

| 149 | [C₇H₅N₂O₂]⁺ | [M - NO₂]⁺ |

| 119 | [C₇H₅N₂O]⁺ | [M - NO₂ - NO]⁺ |

Note: This table presents plausible fragmentation patterns for "this compound" based on the general fragmentation of nitroaromatic and heterocyclic compounds.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are powerful tools to investigate the electronic transitions and de-excitation pathways of molecules. For benzofurazan derivatives, these techniques provide insights into their potential as fluorescent probes and chromogenic materials.

The photophysical properties of benzofurazan derivatives are dominated by the strong electron-withdrawing nature of the nitrobenzofurazan moiety. nih.gov Generally, these compounds are highly colored, appearing bright yellow in solution and as red-brown solids. nih.gov Their UV-Vis spectra typically exhibit two main absorption bands. nih.gov Based on studies of various 4-amino-7-nitrobenzofurazan (B187976) derivatives, one band is typically observed in the range of 312–390 nm, with a second, lower energy band appearing between 430 and 480 nm. nih.gov These bands are attributed to intramolecular charge transfer (ICT) transitions.

The fluorescence of nitrobenzofurazan derivatives is a key characteristic, making them valuable as fluorescent labels in chemistry and biology. nih.gov The emission properties are highly sensitive to the molecular structure and the solvent environment. For instance, some 4-amino-7-nitrobenzofurazan derivatives are weakly fluorescent in both the solid state and in most solvents, while others exhibit strong fluorescence in the solid state but are only weakly fluorescent in certain solvents. researchgate.net This behavior is often linked to the efficiency of ICT processes and the possibility of non-radiative decay pathways.

For "this compound," one can anticipate similar photophysical behavior. The presence of the nitro group and the benzofurazan core suggests that it will likely display characteristic ICT absorption bands in the visible region. The fluorescence properties would be influenced by the specific substitution pattern, including the methyl group and the position of the N-oxide.

Table 1: Representative Photophysical Data for Selected Nitrobenzofurazan Derivatives

| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | 262, 337 | - | - |

| NBD-Morph | - | 559, 603 | - |

| Generic NBD Derivatives | 312-390, 430-480 | - | Various |

Note: This table presents data for related compounds to provide context for the expected properties of this compound.

The excited-state dynamics of fluorescent molecules, including benzofurazan derivatives, are critical for understanding their emission properties. Upon photoexcitation, the molecule is promoted to an excited electronic state. From this state, it can relax back to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay processes.

For molecules with ICT character, the excited state can undergo geometric relaxation, leading to a more polar structure. This relaxation process can be studied using time-resolved spectroscopy. nih.gov The efficiency of fluorescence is determined by the competition between radiative and non-radiative decay rates. In many nitroaromatic compounds, efficient intersystem crossing to a triplet state or rapid internal conversion can quench fluorescence.

In the context of benzofurazan derivatives, the excited state dynamics are influenced by the possibility of intramolecular motions, which can provide non-radiative decay channels. nih.gov The rigidity of the molecular structure can impact the fluorescence quantum yield. For "this compound," the specific arrangement of the methyl and nitro groups, along with the N-oxide, will dictate the potential energy surfaces of the excited states and, consequently, the preferred relaxation pathways.

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and understanding intramolecular interactions.

The IR spectra of nitrobenzofurazan derivatives show characteristic absorption bands corresponding to the vibrations of their constituent functional groups. nih.gov Strong absorption bands in the regions of 1300–1500 cm⁻¹ and 1500–1600 cm⁻¹ are typically assigned to the stretching vibrations of the nitro group and the nitrobenzofurazan moiety, respectively. nih.gov Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from a methyl group would appear in the 2900–3000 cm⁻¹ range. nih.gov

For "this compound," the IR spectrum is expected to be characterized by:

Asymmetric and symmetric NO₂ stretching: Strong bands in the regions of approximately 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-H stretching: Bands corresponding to the aromatic ring protons and the methyl group protons.

N-O stretching: Vibrations associated with the furazan N-oxide group.

C=C and C=N stretching: Bands related to the vibrations of the benzene and furazan rings.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule. The combination of IR and Raman data allows for a more complete vibrational assignment, which can be supported by theoretical calculations using methods like Density Functional Theory (DFT). researchgate.net

Table 2: Expected Characteristic Infrared Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2900 - 3000 |

| Benzofurazan Ring | Skeletal Vibrations | 1500 - 1600 |

Note: This table is based on general vibrational frequency ranges and data from related compounds.

Applications in Chemical Research As Probes and Synthetic Precursors

Development of Derivatization Reagents for Analytical Chemistry

The benzofurazan (B1196253) scaffold is a well-established platform for the design of derivatization reagents that enhance the detectability of analytes in various analytical techniques. These reagents are particularly useful for molecules that lack a suitable chromophore or fluorophore, or that exhibit poor ionization efficiency in mass spectrometry. By reacting with specific functional groups on the analyte, the benzofurazan moiety introduces a readily detectable tag.

Fluorogenic Reagents for Enhanced Detectability in Chromatography

Benzofurazan derivatives are widely employed as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC). While specific studies detailing the use of Benzofurazan, 5-methyl-4-nitro-, 3-oxide as a direct fluorogenic reagent are not abundant, the principles of related benzofurazan compounds can be extrapolated. The core concept involves the reaction of a highly reactive benzofurazan derivative with an analyte, typically containing primary or secondary amine or thiol groups, to yield a highly fluorescent product.

For instance, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are classic examples of fluorogenic reagents that react with amines and thiols to produce intensely fluorescent derivatives. These derivatives can be detected with high sensitivity using a fluorescence detector in an HPLC system. The reaction of this compound with primary and secondary amines is expected to proceed in a similar fashion, leading to the formation of fluorescent adducts suitable for chromatographic analysis.

The enhanced detectability offered by such derivatization is crucial for the analysis of trace amounts of biologically important molecules like amino acids, peptides, and biogenic amines in complex matrices.

Table 1: Examples of Benzofurazan-based Fluorogenic Derivatization Reagents

| Reagent Name | Abbreviation | Target Functional Group |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary and Secondary Amines, Thiols |

| 4-chloro-7-nitro-2,1,3-benzoxadiazole | NBD-Cl | Primary and Secondary Amines, Thiols |

| 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | DBD-F | Primary and Secondary Amines |

| 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole | ABD-F | Primary and Secondary Amines |

This table presents commonly used benzofurazan-based reagents to illustrate the principle of fluorogenic derivatization.

Reagents for Mass Spectrometric Detection

In addition to fluorescence, benzofurazan derivatives can be designed to enhance the ionization efficiency and provide characteristic fragmentation patterns in mass spectrometry (MS), particularly in techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). Derivatization with a benzofurazan-containing reagent can introduce a permanently charged group or a readily ionizable moiety into the analyte molecule.

This "charge-tagging" strategy significantly improves the sensitivity of MS detection. While specific applications of this compound as an MS derivatization reagent are not extensively documented, the underlying principles are well-established for the benzofurazan class. The introduction of the benzofurazan tag can also direct the fragmentation of the derivatized analyte in tandem mass spectrometry (MS/MS), leading to the formation of specific reporter ions that can be used for quantification with high selectivity.

Utility as Building Blocks in the Synthesis of Diverse Heteroaromatic and Polycyclic Systems

This compound serves as a valuable and reactive precursor in the synthesis of a variety of heterocyclic compounds. The strained furoxan ring is susceptible to ring-opening and subsequent rearrangement or cyclization reactions, providing access to complex molecular architectures.

Quinoxaline (B1680401) Derivatives

One of the most significant applications of benzofuroxans, including the 5-methyl-4-nitro derivative, is in the synthesis of quinoxaline-1,4-dioxides. This transformation is famously achieved through the Beirut reaction, which involves the reaction of a benzofuroxan (B160326) with an enamine or a β-dicarbonyl compound. nih.gov

The reaction of this compound with a suitable β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base, would lead to the formation of a substituted quinoxaline-1,4-dioxide. The methyl and nitro substituents on the benzofuroxan ring would be incorporated into the final quinoxaline structure, allowing for the synthesis of specifically functionalized quinoxaline derivatives. These compounds are of significant interest due to their wide range of biological activities.

Table 2: General Scheme of Quinoxaline-1,4-dioxide Synthesis via the Beirut Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | β-Dicarbonyl Compound (e.g., Ethyl acetoacetate) | Substituted Quinoxaline-1,4-dioxide |

This table illustrates the general transformation in the Beirut reaction.

Benzimidazole (B57391) Derivatives

Benzofuroxans can also be utilized as precursors for the synthesis of benzimidazole derivatives. The reaction of a benzofuroxan with certain nucleophiles can lead to the opening of the furoxan ring and subsequent cyclization to form the benzimidazole core. For instance, reaction with specific amines or other nitrogen-containing nucleophiles under appropriate conditions can facilitate this transformation. The resulting benzimidazole derivatives are an important class of heterocyclic compounds with diverse pharmacological properties.

Other Nitrogen and Sulfur Containing Heterocycles

The reactivity of the benzofuroxan ring system extends to the synthesis of other nitrogen and sulfur-containing heterocycles. Reactions with various nucleophiles can lead to a cascade of transformations, resulting in the formation of complex polycyclic systems. The specific outcome of these reactions is highly dependent on the nature of the nucleophile, the reaction conditions, and the substitution pattern on the benzofuroxan ring. This versatility makes this compound a valuable starting material for the exploratory synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Investigation as Precursors for High-Energy Materials

The benzofuroxan scaffold is a cornerstone in the development of high-energy-density materials (HEDMs) due to its favorable characteristics, including good stability, high density, and a positive oxygen balance. The planar structure of the benzofuroxan ring system facilitates the introduction of various functional groups, known as explosophores, which can significantly enhance the energetic properties of the resulting molecules.

Molecular Design Principles for Energetic Benzofuroxans

The design of potent energetic materials based on the benzofuroxan framework is guided by several key principles aimed at maximizing energy output while maintaining acceptable levels of stability and sensitivity. A primary strategy involves the introduction of nitro (-NO2) groups onto the benzofuroxan ring. Nitro groups are well-established explosophores that increase the oxygen balance and density of the compound, both of which are critical factors for detonation performance.

Another important design consideration is the formation of energetic salts. By incorporating acidic or basic functionalities into the benzofuroxan structure, it is possible to form salts with energetic counter-ions. This approach can lead to materials with higher densities, improved thermal stability, and modified sensitivity to external stimuli such as impact and friction.

While specific studies on the molecular design principles focusing solely on 5-methyl-4-nitrobenzofurazan-3-oxide are not extensively documented in publicly available literature, the general principles applied to other benzofuroxan derivatives provide a strong framework for understanding its potential as a precursor for high-energy materials. The presence of both a methyl group and a nitro group on the benzene (B151609) ring of the benzofuroxan system suggests a tailored approach to balance energetic performance with stability.

Structure-Energy Relationships

The relationship between the molecular structure of benzofurazan derivatives and their energetic properties is a critical area of study in the field of high-energy materials. The energy output of these compounds is intrinsically linked to their atomic composition, molecular geometry, and the nature of the chemical bonds within the molecule.

Computational methods, such as density functional theory (DFT), are often employed to predict the energetic properties of new compounds. These calculations can provide valuable insights into the heat of formation, density, detonation velocity, and detonation pressure of a molecule before it is synthesized, thereby guiding the design of new high-energy materials. For many advanced energetic materials, detonation performance is calculated using specialized software like EXPLO5.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅N₃O₄ |

| Molecular Weight | 195.13 g/mol |

| Topological Polar Surface Area | 97.3 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

Note: Data sourced from PubChem CID 29049.

Mechanistic Studies of Nitric Oxide Release from Benzofurazan N-Oxides

Benzofurazan N-oxides, also known as benzofuroxans, are a class of heterocyclic compounds that have garnered significant interest for their ability to release nitric oxide (NO). nih.gov Nitric oxide is a crucial signaling molecule in various physiological processes, and compounds that can deliver it in a controlled manner are of great therapeutic interest. nih.gov The mechanism of NO release from benzofuroxans is a subject of ongoing research, with the substituent pattern on the furoxan ring playing a critical role. rsc.org

The release of nitric oxide from furoxans is often a complex process that can be triggered by various factors, including the presence of thiols, such as cysteine and glutathione. rsc.org The prevailing mechanism for many furoxan derivatives involves the nucleophilic attack of a thiol on the furoxan ring. This interaction leads to the opening of the heterocyclic ring and the subsequent formation of an S-nitrosothiol intermediate. This intermediate can then decompose to release nitric oxide.

The electronic properties of the substituents on the benzofuroxan ring significantly influence the susceptibility of the ring to nucleophilic attack and, therefore, the rate of NO release. Electron-withdrawing groups, such as the nitro group present in 5-methyl-4-nitrobenzofurazan-3-oxide, are expected to enhance the electrophilicity of the furoxan ring system, potentially facilitating the initial nucleophilic attack and subsequent ring-opening. Conversely, electron-donating groups may decrease the rate of NO release.

While detailed mechanistic studies specifically elucidating the nitric oxide release from 5-methyl-4-nitrobenzofurazan-3-oxide are not extensively available, the general principles derived from studies of other substituted benzofuroxans provide a foundational understanding. It is plausible that this compound can act as a thiol-dependent NO donor. The presence of the nitro group likely modulates its reactivity and the kinetics of NO release. Further experimental and computational studies would be necessary to fully delineate the specific mechanistic pathway and the factors governing nitric oxide release from this particular benzofurazan N-oxide.

Future Directions and Unexplored Chemical Space for Benzofurazan, 5 Methyl 4 Nitro , 3 Oxide Research

Discovery of Novel Synthetic Routes and Stereoselective Approaches

The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of Benzofurazan (B1196253), 5-methyl-4-nitro-, 3-oxide and its derivatives. Current synthetic strategies for related structures often rely on classical methods, but the future lies in adopting modern, more efficient approaches. evitachem.com A primary objective is the development of novel synthetic routes that offer high yields, scalability, and access to a wider range of structural analogs.

Future synthetic research could focus on:

Late-Stage Functionalization: Developing methods for the direct introduction or modification of substituents on the pre-formed benzofurazan ring. This could involve C-H activation strategies to functionalize the aromatic ring or transformations of the existing methyl group.

Advanced Catalysis: The application of modern catalytic systems, such as nickel- or palladium-catalyzed cross-coupling reactions, could provide efficient pathways to novel derivatives that are otherwise difficult to access. thieme.de These methods would enable the introduction of diverse aryl, alkyl, and other functional groups.

Flow Chemistry: Utilizing continuous flow reactors could offer improved control over reaction parameters for hazardous nitration or oxidation steps, potentially leading to higher yields and improved safety profiles.

Stereoselective Approaches: While the parent molecule is achiral, a significant area of unexplored potential lies in the synthesis of chiral derivatives. Future research should aim to develop stereoselective methods to introduce chiral centers, for instance, by asymmetric functionalization of the methyl group or by designing reactions that create stereogenic centers on substituents attached to the ring. The development of efficient strategies for the stereoselective construction of benzofuran (B130515) derivatives is an ongoing goal in organic chemistry. researchgate.net

Table 1: Potential Future Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| C-H Activation/Functionalization | Directly converting C-H bonds on the aromatic ring into C-C or C-heteroatom bonds. | Atom economy, reduced number of synthetic steps, access to novel substitution patterns. | Development of selective catalysts and reaction conditions for the benzofurazan core. |

| Asymmetric Catalysis | Using chiral catalysts to introduce stereocenters in derivatives of the target molecule. | Access to enantiomerically pure compounds for biological screening. | Design of chiral ligands and catalytic systems compatible with the electron-deficient substrate. |

| Photoredox Catalysis | Utilizing light to enable novel transformations under mild conditions. | Access to unique reaction pathways, mild reaction conditions, high functional group tolerance. | Exploring radical-based functionalization of the benzofurazan scaffold. |

| One-Pot/Tandem Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, and faster synthesis of complex molecules. | Designing reaction cascades that build upon the benzofurazan core. |

In-Depth Mechanistic Studies of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of Benzofurazan, 5-methyl-4-nitro-, 3-oxide is crucial for optimizing existing transformations and discovering new ones. The electronic properties conferred by the nitro group and the furoxan ring suggest that this molecule can participate in complex reaction pathways. researchgate.netresearchgate.net

Future mechanistic investigations should include:

Kinetic Analysis: Performing detailed kinetic studies of key reactions to determine rate laws, activation parameters, and the influence of substituents on reaction rates. This approach has been successfully applied to understand the nucleophilic aromatic substitution (SNAr) mechanisms in related nitrobenzofurazans. researchgate.net

Intermediate Trapping and Spectroscopic Identification: Employing techniques to isolate, trap, or spectroscopically observe reactive intermediates, such as Meisenheimer (σ-complexes), which are known to form during SNAr reactions of highly electrophilic heteroaromatics. researchgate.net

Isotopic Labeling Studies: Using isotopically labeled substrates (e.g., with ¹³C, ¹⁵N, or ²H) to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Leveraging quantum chemical calculations, such as Density Functional Theory (DFT), to map potential energy surfaces, identify transition states, and rationalize observed reactivity and regioselectivity. mdpi.com Such studies have proven invaluable in understanding the mechanisms of cycloaddition and substitution reactions in similar heterocyclic systems. researchgate.netresearchgate.net

Exploration of New Reactivity Patterns and Functional Group Transformations

The chemical space around this compound is ripe for exploration. The interplay between the electron-withdrawing nitro group, the methyl group, and the unique furoxan ring system can give rise to novel reactivity.

Key areas for future exploration include:

Cycloaddition Reactions: Investigating the potential of the furoxan or the carbocyclic ring to participate in pericyclic reactions. Some nitro-activated benzofuroxans have been shown to act as heterodienes, revealing a new aspect of their reactivity that warrants further investigation for this specific compound. researchgate.net

Furoxan Ring Transformations: Exploring reactions that lead to the selective opening or rearrangement of the 1,2,5-oxadiazole 2-oxide ring. Such transformations could provide access to entirely different heterocyclic systems, expanding the synthetic utility of the parent molecule.

Functional Group Interconversion: Systematically studying the transformation of the nitro and methyl groups into a wide array of other functionalities. The reduction of the nitro group to an amino group, for example, would provide a key intermediate for further derivatization via amide bond formation, diazotization, or other standard transformations of anilines.

Table 2: Potential Functional Group Transformations

| Initial Group | Target Group | Potential Reagents/Conditions | Synthetic Utility |

|---|---|---|---|

| Nitro (-NO₂) | Amino (-NH₂) | Catalytic hydrogenation (H₂, Pd/C), metal reduction (Fe/HCl, SnCl₂) | Key precursor for amides, ureas, sulfonamides, and diazonium salts. |

| Nitro (-NO₂) | Azido (-N₃) | Reaction with sodium azide (B81097), potentially via nucleophilic substitution. researchgate.net | Precursor for triazoles (via click chemistry) and amines (via reduction). |

| Methyl (-CH₃) | Carboxylic Acid (-COOH) | Strong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇) | Enables formation of esters, amides, and other acid derivatives. |

| Methyl (-CH₃) | Halomethyl (-CH₂X) | Radical halogenation (e.g., NBS, light) | Intermediate for nucleophilic substitution to introduce diverse functional groups. |

| Furoxan Ring | o-Dinitrosobenzene | Thermolysis or photolysis (potential ring opening) | Access to reactive intermediates for trapping and synthesis of other heterocycles. |

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

To support the discovery of novel syntheses and the elucidation of complex mechanisms, the application of advanced analytical techniques for real-time monitoring is essential. These process analytical technologies (PAT) provide a continuous stream of data, offering deeper insight into reaction kinetics, intermediate formation, and endpoint determination.

Future research would benefit from the adoption of:

In-situ Spectroscopy: Techniques like in-situ FTIR, Raman, and NMR spectroscopy allow for the non-invasive monitoring of reactant consumption and product formation directly in the reaction vessel.

Mass Spectrometry-Based Methods: Advanced mass spectrometry techniques, such as Pressurized Sample Infusion (PSI-MS), can be used for real-time analysis of reaction mixtures, enabling the detection of catalytic intermediates and byproducts. uvic.ca

Chromatographic Techniques: The development of rapid chromatography methods, such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), coupled with mass spectrometry, can provide fast and quantitative analysis of complex reaction mixtures. High-throughput experimentation setups often rely on chromatography-based techniques for their versatility and selectivity. nih.gov

Table 3: Comparison of Advanced Analytical Techniques for Reaction Monitoring

| Technique | Type of Information | Advantages | Limitations |

|---|---|---|---|

| In-situ NMR | Quantitative structural information on soluble species. | Highly specific, quantitative without calibration standards. nih.gov | Lower sensitivity, requires specialized probes, potential for magnetic field interference. |

| In-situ FTIR/Raman | Vibrational modes of functional groups. | Fast, non-invasive, applicable to solutions, slurries, and solids. | Complex spectral interpretation, potential for overlapping bands. |

| Real-Time MS | Mass-to-charge ratio of ionized species. | Extremely high sensitivity, capable of detecting transient intermediates. uvic.ca | Provides limited structural information, ionization can be complex. |

| Rapid HPLC/UHPLC-MS | Separation and identification of components. | Provides both separation and identification, highly quantitative. researchgate.net | Not truly in-situ (requires sampling), slower than spectroscopic methods. |

Synergistic Integration of Computational and Experimental Methodologies

The most rapid and insightful advances in understanding and utilizing this compound will come from a close partnership between computational modeling and experimental validation. semanticscholar.orgresearchgate.net This synergistic approach creates a powerful feedback loop where theory guides experimentation, and experimental results refine theoretical models.

A proposed integrated workflow includes:

Computational Prediction: Using DFT and other computational methods to predict key properties such as molecular geometry, electronic structure (HOMO/LUMO energies), and sites of electrophilic/nucleophilic attack. semanticscholar.orgresearchgate.net This can also be used to model reaction pathways and predict the feasibility of novel transformations. researchgate.net

Guided Experimental Design: Using the computational predictions to design targeted experiments. For example, if modeling predicts a specific site on the ring is most susceptible to nucleophilic attack, experiments can be designed to test this hypothesis.

Experimental Validation: Performing the proposed syntheses and reactivity studies in the laboratory.

Model Refinement: Comparing the experimental outcomes with the theoretical predictions. Discrepancies can be used to refine the computational models, leading to more accurate future predictions.

This integrated approach will accelerate the discovery of new reactions, provide a deeper understanding of the molecule's intrinsic properties, and enable the rational design of new derivatives with desired functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzofurazan, 5-methyl-4-nitro-, 3-oxide, and how do their yields compare under different reaction conditions?

- Answer: The synthesis of benzofurazan derivatives typically involves nucleophilic substitution or cyclization reactions. For example, 4-chloro-7-nitrobenzofurazan serves as a versatile precursor for generating derivatives via displacement of the chloro group with amines or thiols under mild conditions (yields up to 85–95%) . Alternative routes include the photolysis of nitro-substituted benzophenones or cyclization of 2-nitroaniline derivatives, with yields ranging from 65% to 95% depending on reaction optimization (e.g., solvent polarity, temperature) . Key physicochemical data (melting point: 66–69°C; molecular weight: 136.11 g/mol) aid in purification and characterization .

Q. How can Benzofurazan derivatives be utilized as fluorogenic probes for thiol quantification in live cells?

- Answer: Benzofurazan sulfides (e.g., 4-chloro-7-nitrobenzofurazan) react selectively with thiol groups (-SH) to form fluorescent adducts. This specificity is confirmed via fluorescence microplate assays, where non-thiol-containing amino acids (e.g., -OH, -NH2) do not induce fluorescence . Methodologically, live-cell imaging requires optimizing probe concentration (1–10 µM) and incubation time (15–30 minutes) to minimize background noise. Confocal microscopy with excitation/emission wavelengths of 485/535 nm enables real-time thiol tracking .

Q. What electrochemical properties of Benzofurazan derivatives influence their reactivity in redox cycling and ROS generation?

- Answer: Cyclic voltammetry reveals that electron-withdrawing groups (e.g., nitro, chloro) lower reduction potentials, facilitating partial reduction of benzofurazan derivatives. This enhances electrophilicity, enabling redox cycling with cellular reductants (e.g., NADPH) to generate superoxide (O2•−) and hydrogen peroxide (H2O2). For example, 7-nitro-4-(phenylthio)benzofurazan exhibits a reduction potential of −0.45 V (vs. Ag/AgCl), correlating with its ROS-generating capacity .

Advanced Research Questions

Q. What experimental approaches can elucidate the structure-activity relationships (SAR) of Benzofurazan derivatives in antiviral or anticancer applications?

- Answer: SAR studies involve systematic substitutions at positions C4 and C7. For instance, replacing the nitro group at C4 with amines or halogens modulates electron density and bioactivity. Anti-influenza A activity is maximized with a 7-nitro and 4-chloro configuration (IC50: 2.3 µM), while cytotoxicity is assessed via MTT assays in HEK293 cells . Computational docking (e.g., AutoDock Vina) predicts binding interactions with viral neuraminidase, guiding rational design .

Q. How do contradictory findings regarding the antitumor mechanisms of Benzofurazan derivatives (e.g., ROS generation vs. protein interaction perturbation) be reconciled through experimental design?

- Answer: To dissect mechanisms, researchers employ dual strategies:

- ROS-Specific Inhibition: Pretreatment with ROS scavengers (e.g., N-acetylcysteine) to assess residual toxicity. If cytotoxicity persists, non-ROS pathways (e.g., GST-mediated protein adduct formation) are implicated .

- Protein Interaction Analysis: Co-immunoprecipitation or surface plasmon resonance (SPR) identifies direct binding partners (e.g., glutathione conjugates) in tumor cells .

Q. What methodological strategies optimize the sensitivity and selectivity of Benzofurazan-based assays for amine-containing analytes in pharmaceutical formulations?

- Answer: Dual-function chromogenic/fluorogenic probes (e.g., 4-nitrobenzofurazan) are tailored for high-throughput microwell assays. Key optimizations include:

- pH Adjustment: Reaction at pH 7.4 ensures amine nucleophilicity without probe hydrolysis.

- Detection Modes: Fluorometry (LOD: 0.1 nM) outperforms spectrophotometry (LOD: 10 nM) for trace analysis .

- Interference Mitigation: Pre-treatment with thiol-blocking agents (e.g., N-ethylmaleimide) eliminates false positives .

Q. How can computational modeling predict the electrophilic sites and redox potentials of substituted Benzofurazan derivatives for targeted drug design?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map frontier molecular orbitals to identify electrophilic centers. For 5-methyl-4-nitro-3-oxide derivatives, the nitro group at C4 exhibits the highest electrophilicity index (ω = 3.8 eV), guiding covalent inhibitor design . Redox potentials are simulated using Marcus theory, correlating with experimental cyclic voltammetry data to prioritize compounds with optimal ROS-generating profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.